molecular formula C17H19N3O2 B2913455 2,5-dimethyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)furan-3-carboxamide CAS No. 1788770-31-9

2,5-dimethyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)furan-3-carboxamide

Cat. No.: B2913455
CAS No.: 1788770-31-9
M. Wt: 297.358
InChI Key: CMYWDXNGQZEOCI-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)furan-3-carboxamide is a useful research compound. Its molecular formula is C17H19N3O2 and its molecular weight is 297.358. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Polyamide Development

  • Polyamide Synthesis: N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,5-dimethylfuran-3-carboxamide is structurally related to pyrrolo and pyridine compounds used in the development of new polyamides. For instance, new polyamides were synthesized through polycondensation reactions involving compounds with pyridine moieties, showing high yield and unique properties like solubility in polar solvents and thermal stability (Faghihi & Mozaffari, 2008).

Medicinal Chemistry and Drug Design

  • Potential Pharmacological Activity: Compounds structurally related to N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,5-dimethylfuran-3-carboxamide, specifically those with pyrrolylcarboxamide structure, have been synthesized for their potential pharmacological interest. Such compounds have been explored for their therapeutic applications, indicating the relevance of similar structures in drug design (Bijev, Prodanova & Nankov, 2003).

Chemical Reactions and Material Science

  • Synthesis of Pyrrolo and Pyridine Derivatives: Research into the synthesis of pyrrolo and pyridine derivatives, which are structurally related to N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,5-dimethylfuran-3-carboxamide, has contributed to advancements in material science. For example, the reaction of thieno[2,3-b]pyridines with sodium hypochlorite leading to the formation of dimeric pyrrolo[2′,3′:4,5]thieno[2,3-b]pyridines illustrates the complex chemical reactions involving similar compounds (Stroganova et al., 2019).

DNA Interaction and Molecular Recognition

  • DNA Binding Properties: Compounds with pyrrole−imidazole polyamides, related to N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,5-dimethylfuran-3-carboxamide, have been studied for their ability to recognize specific DNA sequences. This research is significant in understanding how similar compounds could be used in molecular recognition and potentially in targeted therapies (Swalley, Baird & Dervan, 1996).

Crystal Engineering and Co-Crystal Formation

  • Crystal Engineering: The structure and properties of compounds like N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,5-dimethylfuran-3-carboxamide are pivotal in crystal engineering. Studies on carboxamide-pyridine N-oxide heterosynthon, a structurally related concept, have demonstrated its potential in assembling complex molecular architectures and pharmaceutical co-crystals (Reddy, Babu & Nangia, 2006).

Mechanism of Action

Target of Action

The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of biological processes, including cell growth, differentiation, and angiogenesis .

Mode of Action

The compound interacts with FGFRs, inhibiting their activity . This inhibition occurs through the compound binding to the receptor, preventing the receptor from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This prevents the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCg, and PI3K–Akt .

Biochemical Pathways

The inhibition of FGFRs affects several biochemical pathways. The RAS–MEK–ERK, PLCg, and PI3K–Akt pathways, which are involved in cell proliferation, migration, and angiogenesis, are particularly affected . The inhibition of these pathways can lead to decreased cell growth and migration, as well as reduced angiogenesis .

Pharmacokinetics

The compound’s low molecular weight suggests it may have beneficial pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the compound’s action is the inhibition of cell proliferation and migration, as well as angiogenesis . This can lead to the suppression of tumor growth in various types of cancers, including breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer .

Properties

IUPAC Name

2,5-dimethyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-12-11-15(13(2)22-12)17(21)19-8-4-9-20-10-6-14-5-3-7-18-16(14)20/h3,5-7,10-11H,4,8-9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYWDXNGQZEOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCCN2C=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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